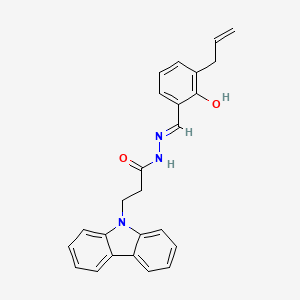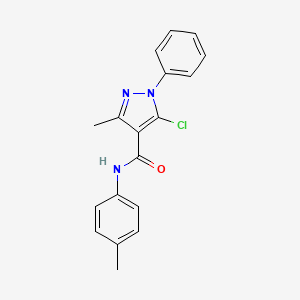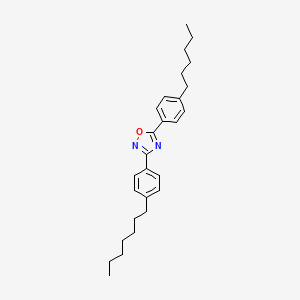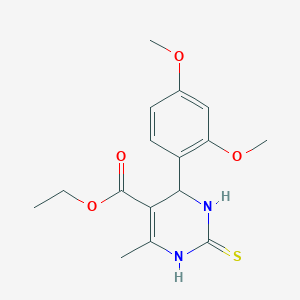
(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is a synthetic organic compound that features a nitrophenyl group and a benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine typically involves the condensation of 2-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow processes. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with nitrophenyl and benzothiazole groups are often investigated for their potential as enzyme inhibitors or antimicrobial agents. The specific biological activities of this compound would require further experimental validation.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, offering opportunities for drug discovery.
Industry
In industry, such compounds may be used in the development of new materials with specific electronic or optical properties. The nitrophenyl and benzothiazole groups can contribute to the compound’s stability and reactivity, making it useful in various applications.
Mechanism of Action
The mechanism of action of (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitrophenyl group could participate in electron transfer reactions, while the benzothiazole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Nitrophenyl)-N-(2-benzothiazolyl)methanimine: Lacks the tetrahydro moiety, potentially altering its reactivity and biological activity.
(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-YL)methanimine: Contains a benzoxazole ring instead of a benzothiazole ring, which may affect its chemical properties and applications.
Uniqueness
(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is unique due to the combination of its nitrophenyl and tetrahydrobenzothiazole groups. This structure provides a balance of stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(E)-1-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H13N3O2S/c18-17(19)12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)20-14/h1,3,5,7,9H,2,4,6,8H2/b15-9+ |
InChI Key |
XNMBJHADWKKFCM-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B15043974.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15043976.png)

![4-bromo-2-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15043994.png)
![N'-[(3Z)-1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B15044002.png)

![5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B15044008.png)
![3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B15044014.png)

![3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15044023.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15044029.png)

